Chloro(tripropoxy)germane

Description

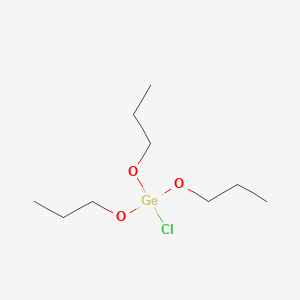

Chloro(tripropoxy)germane (C₉H₂₁ClGeO₃) is an organogermanium compound featuring a central germanium atom bonded to one chlorine atom and three propoxy groups (–OCH₂CH₂CH₃). This structure imparts unique electronic and steric properties, making it relevant in catalysis, material science, and organic synthesis. The propoxy groups contribute electron-donating effects via oxygen lone pairs, while the chlorine atom enhances electrophilicity at the germanium center.

Properties

CAS No. |

90725-34-1 |

|---|---|

Molecular Formula |

C9H21ClGeO3 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

chloro(tripropoxy)germane |

InChI |

InChI=1S/C9H21ClGeO3/c1-4-7-12-11(10,13-8-5-2)14-9-6-3/h4-9H2,1-3H3 |

InChI Key |

BXTHVOLJDCWHHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCO[Ge](OCCC)(OCCC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(tripropoxy)germane can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl₄) with propanol in the presence of a base. The reaction typically proceeds as follows:

GeCl4+3C3H7OH→GeCl(OPr)3+3HCl

This reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of automated reactors and continuous flow systems to optimize yield and efficiency. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Chloro(tripropoxy)germane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, to form new organogermanium compounds.

Oxidation Reactions: The compound can be oxidized to form germanium dioxide (GeO₂) or other higher oxidation state species.

Reduction Reactions: Reduction of this compound can yield germane (GeH₄) or other lower oxidation state germanium compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium alkoxides or amines are commonly used. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under mild heating.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products

Substitution: New organogermanium compounds with different functional groups.

Oxidation: Germanium dioxide (GeO₂) and other oxidized species.

Reduction: Germane (GeH₄) and other reduced germanium compounds.

Scientific Research Applications

Chloro(tripropoxy)germane has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organogermanium compounds. It is also employed in catalysis and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity and as a component in bioinorganic chemistry studies.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials, such as semiconductors and optical materials, due to its unique electronic properties.

Mechanism of Action

The mechanism by which chloro(tripropoxy)germane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation and reduction reactions, the germanium atom undergoes changes in its oxidation state, facilitated by the transfer of electrons.

Comparison with Similar Compounds

Comparison with Similar Chlorogermanes

Structural and Electronic Comparisons

The table below summarizes key chlorogermanes and their substituent-driven properties:

Key Insights:

- Electronic Effects : Alkoxy groups (e.g., tripropoxy) donate electron density via oxygen, reducing germanium’s electrophilicity compared to electron-withdrawing substituents like trifluoromethyl .

- Steric Effects : Triphenylgermane’s bulky substituents hinder reaction kinetics, whereas tripropoxy’s linear chains offer moderate steric accessibility .

- Solubility : Tripropoxy’s oxygen atoms likely improve solubility in polar solvents compared to alkyl-substituted analogs like tributylchlorogermane .

Cross-Coupling Reactions

Chloro(triphenyl)germane participates in fluoride-promoted cross-coupling with aryl halides, leveraging its stability and aromatic substituents . In contrast, tripropoxygermane’s alkoxy groups may facilitate nucleophilic substitution due to enhanced leaving-group ability.

Photophysical Properties

Tetraacylgermanes (e.g., tetra(mesitoyl)germane) exhibit higher extinction coefficients than diacylgermanes due to additional chromophores . By analogy, tripropoxygermane’s three alkoxy groups could enhance UV absorption compared to mono- or dichlorogermanes.

Substituent Position and Activity

Evidence from non-germanium systems highlights substituent effects:

- Ortho vs. Meta Chloro Substitution : In hydrazones, ortho-chloro groups improve cancer cell inhibition (IC₅₀ = 26.4–28.8 mM) compared to meta .

- Electronegativity : Dichloro-substituted compounds outperform difluoro analogs in inhibition due to higher electronegativity .

For chlorogermanes, substituent position and electronegativity (e.g., trifluoromethyl vs. propoxy) would similarly modulate reactivity and applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.